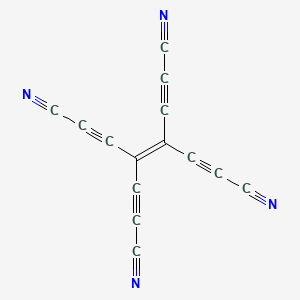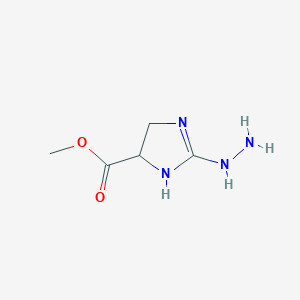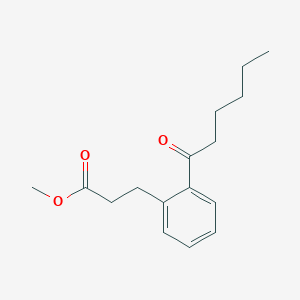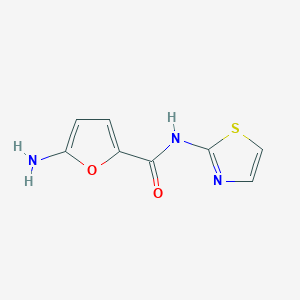
1-(4-Chlorophenyl)-5-ethenyl-1H-pyrazole-4-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-5-ethenyl-1H-pyrazole-4-carbonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound features a chlorophenyl group, an ethenyl group, and a carbonyl chloride group attached to the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-5-ethenyl-1H-pyrazole-4-carbonyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone or β-keto ester. For instance, the reaction of hydrazine hydrate with 4-chloroacetophenone in the presence of an acid catalyst can yield 1-(4-chlorophenyl)pyrazole.
Introduction of the Ethenyl Group: The ethenyl group can be introduced through a Heck reaction, where the pyrazole derivative is reacted with vinyl halides in the presence of a palladium catalyst.
Formation of the Carbonyl Chloride Group: The final step involves the conversion of the pyrazole derivative to the carbonyl chloride compound using reagents such as thionyl chloride or oxalyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反应分析
Types of Reactions
1-(4-Chlorophenyl)-5-ethenyl-1H-pyrazole-4-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction Reactions: The ethenyl group can participate in oxidation reactions to form epoxides or diols. Reduction reactions can convert the ethenyl group to an ethyl group.
Coupling Reactions: The pyrazole ring can undergo coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for the formation of the carbonyl chloride group.
Palladium Catalysts: Used in Heck and Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) for reduction reactions.
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Epoxides and Diols: Formed from oxidation reactions.
Biaryl Compounds: Formed from coupling reactions.
科学研究应用
1-(4-Chlorophenyl)-5-ethenyl-1H-pyrazole-4-carbonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 1-(4-Chlorophenyl)-5-ethenyl-1H-pyrazole-4-carbonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorophenyl and ethenyl groups can enhance its binding affinity and specificity towards certain targets.
相似化合物的比较
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: A compound with similar structural features and potential biological activities.
1-(4-Chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one: Another compound containing a chlorophenyl group with different functional groups and applications.
Uniqueness
1-(4-Chlorophenyl)-5-ethenyl-1H-pyrazole-4-carbonyl chloride is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential applications. The presence of the pyrazole ring, chlorophenyl group, ethenyl group, and carbonyl chloride group makes it a versatile compound for various synthetic and research purposes.
属性
CAS 编号 |
786727-25-1 |
|---|---|
分子式 |
C12H8Cl2N2O |
分子量 |
267.11 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-5-ethenylpyrazole-4-carbonyl chloride |
InChI |
InChI=1S/C12H8Cl2N2O/c1-2-11-10(12(14)17)7-15-16(11)9-5-3-8(13)4-6-9/h2-7H,1H2 |
InChI 键 |
LOAXSGNMAXCPGS-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[Cyano(4-fluorophenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14207399.png)
![Benzonitrile, 4-[2-[(1-cyclopentyl-3-pyrrolidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14207402.png)
![1,3,6-Trimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14207420.png)

![5,14-Dihydroquinoxalino[2,3-a]phenazine](/img/structure/B14207424.png)
![3-{3-[Ethyl(3-phenylpropyl)amino]propyl}benzene-1,2-diol](/img/structure/B14207432.png)
![1-(3-Methylphenyl)-3-[2-[(3-methylphenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14207438.png)

![N-[(2R)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B14207451.png)

![Benzenemethanamine, N-[1-methyl-1-[(phenylseleno)methyl]-3-butenyl]-](/img/structure/B14207459.png)


